2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
Overview
Description
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is a compound known for its unique properties and applications in various scientific fields. It is a hemicyanine dye that can be used as a fluorescence probe. This compound is particularly interesting due to its ability to form intermolecular charge transfer states when photoexcited .
Preparation Methods
The synthesis of 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide involves the reaction of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium iodide with the sodium salt of 3,5-dicarboxybenzenesulfonic acid. The product is then recrystallized from methanol to achieve high purity . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the compound’s consistency and quality.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can alter its electronic properties, making it useful in various applications.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a fluorescence probe to study the properties of various materials.
Medicine: Its unique properties make it useful in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects through the formation of intermolecular charge transfer states when photoexcited. This process involves the transfer of electrons between molecules, leading to changes in their electronic properties. The molecular targets and pathways involved include the interaction with DNA structures and the formation of charge transfer complexes .
Comparison with Similar Compounds
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is unique due to its specific electronic properties and applications. Similar compounds include:
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate: Known for its use in nonlinear optical materials.
2-[(E)-4-(diethylamino)styryl]-1-methylpyridinium iodide: Used for its antimicrobial properties.
These compounds share some properties but differ in their specific applications and electronic characteristics.
Properties
IUPAC Name |
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOIQAIBZGSIDD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944163 | |
Record name | 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2156-29-8 | |
Record name | Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2156-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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